Product packaging for KSCM-1(Cat. No.:CAS No. 1415247-17-4)

KSCM-1

Cat. No.: B608387
CAS No.: 1415247-17-4
M. Wt: 436.55
InChI Key: RQJPWNOKFLOHKI-UHFFFAOYSA-N
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Description

Identification and Chemical Classification of KSCM-1 as a Research Compound

This compound is chemically identified as a 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide. nih.gov The core of its structure is the benzofuran-2-carboxamide (B1298429) moiety, which has been functionalized with N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents. nih.gov This particular arrangement of a basic alkylamine group, a protonatable nitrogen, an aromatic phenyl ring, and a benzofuran (B130515) moiety contributes to its specific binding properties. nih.gov The inclusion of two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring is a key feature of the this compound molecule. nih.gov

Table 1: Chemical Identification of this compound

Attribute Information
Compound Name This compound
Chemical Class Benzofuran-2-carboxamide
Systematic Name 5,6-dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide
Core Moiety Benzofuran-2-carboxamide
Key Substituents N-phenyl, N-(3-(piperidin-1-yl)propyl), 5-methoxy, 6-methoxy

Significance of this compound as a Selective Sigma-1 Receptor Ligand in Research

The primary significance of this compound in a research context lies in its high affinity and selectivity for the sigma-1 (σ₁) receptor. nih.gov Research has demonstrated that this compound binds to the sigma-1 receptor with a high affinity, exhibiting a Kᵢ value of 27.5 nM. nih.gov Crucially, it displays a 19-fold selectivity for the sigma-1 receptor over the sigma-2 (σ₂) receptor, where its Kᵢ value is 528 nM. nih.gov This selectivity is a critical attribute for a research tool, as it allows scientists to investigate the specific functions and pathways mediated by the sigma-1 receptor with minimal confounding effects from the sigma-2 receptor. nih.gov Further binding assays have confirmed that this compound shows no significant affinity for a range of other non-sigma receptors, with Kᵢ values being substantially higher for receptors such as the Alpha2A and 5-HT3 receptors. nih.gov

Table 2: Binding Affinity and Selectivity of this compound

Receptor Kᵢ (nM) **Selectivity (σ₁ vs σ₂) **
Sigma-1 (σ₁) 27.5 19-fold
Sigma-2 (σ₂) 528
Alpha2A 945
5-HT3 7,612

Overview of Sigma Receptors (σ-1 and σ-2) in Chemical Biology Research

To fully appreciate the utility of this compound, it is essential to understand the biological targets with which it interacts: the sigma receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique binding sites that have been implicated in a wide array of cellular functions. nih.govwikipedia.orgsigmaaldrich.com

The history of sigma receptors is marked by a significant reclassification. Initially, they were proposed as a subtype of opioid receptors due to their interaction with certain benzomorphan drugs like (+)-SKF-10047 and pentazocine. nih.govnih.gov However, subsequent research revealed that these receptors were distinct from opioid receptors, as they did not bind traditional opioid antagonists like naloxone. nih.gov This led to their designation as a separate class of proteins. wikipedia.org

The sigma-1 receptor was the first to be cloned and was found to have no structural similarity to opioid receptors. wikipedia.orgnih.gov Instead, it showed homology to a fungal sterol isomerase. wikipedia.orgsigmaaldrich.com It is now understood to be a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). wikipedia.orgmedchemexpress.comnih.gov The sigma-2 receptor was identified later and has more recently been identified as the transmembrane protein 97 (TMEM97). frontiersin.orgresearchgate.net While both are classified as sigma receptors due to pharmacological similarities, they are evolutionarily unrelated. wikipedia.org

Sigma receptors are widely distributed throughout the body, with particularly high concentrations in the central nervous system. nih.govwikipedia.org Within the brain, sigma-1 receptors are highly expressed in regions such as the olfactory bulb, cortex, hypothalamus, and Purkinje cells. nih.gov They are also found in various peripheral tissues and organs, including the liver, kidneys, lungs, and heart. nih.govnih.gov

The functional roles of sigma receptors are diverse and complex. They are not conventional receptors that directly open ion channels or activate G-proteins in a classic manner. wikipedia.org Instead, the sigma-1 receptor acts as an intracellular signal transduction amplifier and modulator. wikipedia.org It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling, particularly by modulating the activity of inositol 1,4,5-trisphosphate (IP₃) receptors at the ER. nih.govwikipedia.org This modulation of calcium homeostasis affects a multitude of cellular processes.

Furthermore, sigma-1 receptors have been shown to modulate the activity of various ion channels, including potassium (K⁺) and N-methyl-D-aspartate (NMDA) receptors, and are involved in lipid transport and metabolism, cellular differentiation, and myelination. nih.gov Their function as chaperone proteins allows them to assist in the correct folding and function of other proteins, highlighting their importance in maintaining cellular homeostasis. nih.gov

Properties

CAS No.

1415247-17-4

Molecular Formula

C26H32N2O4

Molecular Weight

436.55

IUPAC Name

5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3

InChI Key

RQJPWNOKFLOHKI-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC(OC)=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-1;  KSCM 1;  KSCM1; 

Origin of Product

United States

Synthetic Methodologies for Kscm 1 and Analogous Compounds

N-alkylation and N-arylation Strategies

The synthesis of KSCM-1, KSCM-5, and KSCM-11 involves the N-arylation and N-alkylation of the benzofuran-2-carboxamide (B1298429) structure. These reactions are essential for attaching the N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents to the carboxamide nitrogen atom nih.govnih.gov. Specifically, the benzofuran-2-carboxamide moiety is N-arylated with a phenyl group and N-alkylated with a 3-(piperidin-1-yl)propyl chain nih.govnih.gov. This dual functionalization is a defining feature of the KSCM ligand series.

Modified Finkelstein Halogen-Exchange Reactions

A modified Finkelstein halogen-exchange reaction plays a significant role in the synthesis of this compound and KSCM-11 by facilitating the N-alkylation step nih.govnih.gov. This reaction is employed to convert commercially available 1-(3-chloropropyl)piperidine (B110583) hydrogen chloride salt into the more reactive iodopropylpiperidine in situ nih.govgoogleapis.com. The conversion is carried out in the presence of potassium iodide, tetrabutylammonium (B224687) bromide (TBAB), and potassium carbonate nih.govgoogleapis.com. The in situ generated iodopropylpiperidine then reacts with anions obtained from treating the relevant carboxamides with sodium hydride, leading to the formation of this compound and KSCM-11 nih.govgoogleapis.com. The Finkelstein reaction is a type of halogen exchange that is often used to synthesize alkyl iodides from alkyl chlorides or bromides, typically using sodium iodide in acetone (B3395972) unacademy.com. The modified approach here utilizes specific reagents to achieve the necessary intermediate for the subsequent N-alkylation.

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxamide Ligands

The benzofuran-2-carboxylic acid core, a fundamental component of the KSCM ligands, is prepared using a microwave-assisted Perkin rearrangement reaction nih.govnih.gov. This expedited synthetic procedure allows for the efficient synthesis of benzofuran-2-carboxylic acids from corresponding 3-bromocoumarins in high yields nih.govnih.govgoogleapis.com. Traditionally, 3-bromocoumarins undergo base-catalyzed Perkin rearrangement under reflux conditions for several hours to yield benzofuran-2-carboxylic acids quantitatively googleapis.com. However, utilizing microwave irradiation significantly reduces the reaction time, completing these transformations in a matter of minutes googleapis.com. This highlights the advantage of microwave assistance in accelerating this key rearrangement step in the synthesis of benzofuran-2-carboxamide ligands nih.govnih.govgoogleapis.com.

Synthetic Pathways for Related KSCM Ligands (e.g., KSCM-5, KSCM-11)

The synthetic pathways for related KSCM ligands, such as KSCM-5 and KSCM-11, share common strategies with the synthesis of this compound, primarily involving N-alkylation and the formation of the benzofuran (B130515) core.

KSCM-11, which features a single methoxy (B1213986) substituent at the C-6 position of the benzofuran ring (compared to this compound's two methoxy substituents at C-5 and C-6), is synthesized similarly to this compound nih.govnih.gov. The synthesis of KSCM-11 involves the N-alkylation of a carboxamide precursor (specifically carboxamide 2a) with 1-(3-iodopropyl)piperidine, facilitated by the modified Finkelstein reaction as described earlier nih.govgoogleapis.com.

KSCM-5, which lacks methoxy substituents on the benzofuran ring, is also synthesized via N-alkylation nih.govnih.gov. This is achieved by the N-alkylation of a different carboxamide precursor (carboxamide 2c) with 1-(3-iodopropyl)piperidine nih.govgoogleapis.com. This demonstrates how variations in the starting carboxamide, specifically concerning the substituents on the benzofuran moiety, lead to the different KSCM analogs nih.govnih.gov.

The general synthetic approach for these ligands involves the preparation of the substituted benzofuran-2-carboxylic acids, followed by coupling with an aniline (B41778) derivative to form the carboxamide, and finally N-alkylation with the piperidinylpropyl chain nih.govnih.govgoogleapis.com. The differences in the substituents on the benzofuran ring in this compound, KSCM-5, and KSCM-11 arise from the use of appropriately substituted coumarins in the initial microwave-assisted Perkin rearrangement and subsequent steps nih.govgoogleapis.comnih.gov.

Ligand Receptor Interaction and Binding Affinity Studies

Quantification of Binding Affinity at Sigma-1 Receptors (K_i values)

The binding affinity of a ligand for a receptor is commonly quantified by its inhibition constant (K_i). A lower K_i value indicates higher binding affinity. Studies have determined the K_i value of KSCM-1 at sigma-1 receptors using radioligand binding assays.

This compound has demonstrated high affinity for the sigma-1 receptor. A reported K_i value for this compound at sigma-1 receptors is 27.5 nM. nih.govgoogleapis.comresearchgate.netmedchemexpress.commedchemexpress.com This value falls within the range of 7.8 nM to 34 nM observed for a series of novel benzofuran-2-carboxamide (B1298429) ligands, including this compound, KSCM-5, and KSCM-11. nih.govnih.gov

Methodologies for Radioligand Binding Assays

Radioligand binding assays are standard procedures used to determine the binding affinities of ligands to receptors. wvu.eduresearchgate.netfrontiersin.org For sigma receptor binding studies, these assays typically involve incubating a tissue homogenate or cell preparation containing the receptor with a radiolabeled ligand specific for the receptor subtype, in the presence or absence of varying concentrations of the test compound (this compound in this case). researchgate.netfrontiersin.org

For sigma-1 receptor binding assays, rat brain homogenates are often used, and the receptors are labeled with a radioligand such as ³H-pentazocine. nih.govnih.govucl.ac.beresearchgate.netfrontiersin.org Non-specific binding is determined using a high concentration of a known sigma ligand, such as haloperidol. researchgate.netfrontiersin.org

For sigma-2 receptor binding assays, PC12 cells or rat liver membranes are commonly used due to higher sigma-2 receptor expression. nih.govresearchgate.net [³H]DTG (1,3-di(2-tolyl)guanidine), a pan-sigma ligand, is frequently used to label sigma-2 receptors, typically in the presence of a concentration of a sigma-1 selective ligand (like (+)-pentazocine or dextrallorphan) to mask the sigma-1 binding sites. ucl.ac.beresearchgate.netfrontiersin.org Haloperidol is also used to determine non-specific binding in sigma-2 assays. researchgate.netfrontiersin.org

The binding reactions are typically carried out at specific temperatures and incubation times in appropriate binding buffers. researchgate.netfrontiersin.org Following incubation, the bound radioligand is separated from the free ligand, often by filtration. wvu.edu The radioactivity of the bound fraction is then measured, and the data are analyzed using nonlinear regression of radioligand competition binding isotherms to determine IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding). researchgate.net K_i values are subsequently calculated from the IC₅₀ values using the Cheng-Prusoff equation. researchgate.net

Comparative Analysis of this compound Affinity with Analogs

This compound is part of a series of synthesized benzofuran-2-carboxamide ligands, including KSCM-5 and KSCM-11, which were developed to explore the impact of structural variations on sigma receptor binding. nih.govnih.gov These analogs differ in the presence and position of methoxy (B1213986) substituents on the benzofuran (B130515) ring. nih.govnih.gov

Comparative studies have shown that the inclusion of methoxy substituents at both the C-5 and C-6 positions of the benzofuran moiety, as in this compound, contributes to high affinity and selectivity for the sigma-1 receptor. nih.govnih.gov

The reported K_i values for this compound and its analogs at the sigma-1 receptor are presented in the table below:

CompoundSigma-1 K_i (nM)
This compound27.5
KSCM-57.8
KSCM-1134

Data derived from referenced studies. nih.govgoogleapis.comnih.gov

This comparative analysis indicates that KSCM-5 exhibits the highest affinity for the sigma-1 receptor among the three analogs, followed by this compound, and then KSCM-11. nih.gov The structural differences, particularly the presence and position of methoxy groups, significantly influence the binding affinity at the sigma-1 receptor. nih.govnih.gov

Selectivity Profile of this compound for Sigma-1 over Sigma-2 Receptors

Assessing the selectivity of a compound for a specific receptor subtype is critical to understanding its potential pharmacological effects and minimizing off-target interactions. This compound has been evaluated for its selectivity profile, particularly its preference for sigma-1 receptors over sigma-2 receptors.

Studies have consistently shown that this compound is more selective for sigma-1 receptors compared to sigma-2 receptors. nih.govnih.govmedchemexpress.commedchemexpress.com This selectivity is a key characteristic of this compound.

Assessment of Selectivity Ratios

Selectivity is often expressed as a ratio of the K_i value at one receptor subtype to the K_i value at another. A higher selectivity ratio for sigma-1 over sigma-2 indicates a greater preference for the sigma-1 receptor.

The K_i value for this compound at the sigma-2 receptor has been reported as 528 nM nih.govgoogleapis.com or 527 nM nih.gov. Using these values and the sigma-1 K_i of 27.5 nM, the selectivity ratio for sigma-1 over sigma-2 for this compound is approximately 19-fold (528 nM / 27.5 nM ≈ 19.2). nih.govgoogleapis.com This indicates that this compound binds with significantly higher affinity to sigma-1 receptors than to sigma-2 receptors.

A comparative look at the selectivity ratios of this compound and its analogs highlights the impact of structural variations on selectivity:

CompoundSigma-1 K_i (nM)Sigma-2 K_i (nM)Sigma-1/Sigma-2 Selectivity Ratio
This compound27.552819
KSCM-57.8162
KSCM-1134411.2

Data derived from referenced studies. nih.govgoogleapis.comnih.gov

This table demonstrates that while KSCM-5 has the highest affinity for sigma-1, this compound exhibits the most significant selectivity for sigma-1 over sigma-2 among the three tested analogs. nih.gov The absence or presence of methoxy substituents appears to play a crucial role in determining both affinity and selectivity. nih.govnih.gov

Evaluation of Binding to Non-Sigma Receptors

To further characterize the selectivity profile of this compound, its binding affinity to a panel of non-sigma receptors has been evaluated. This assessment is important to determine if this compound interacts significantly with other common biological targets, which could lead to off-target effects.

Studies have indicated that this compound shows no significant affinity at a selection of non-sigma receptors tested in secondary binding assays. nih.govgoogleapis.comnih.govmedchemexpress.com The K_i values for this compound at these non-sigma receptors are generally in the micromolar range, significantly higher than its affinity for the sigma-1 receptor. nih.govgoogleapis.com

Examples of non-sigma receptors where this compound has shown low affinity include Alpha2A, Alpha2C, and 5-HT3 receptors. nih.govgoogleapis.com The K_i values at these sites ranged from 945 nM at Alpha2A to 7,612 nM at 5-HT3. nih.govgoogleapis.com This broad lack of significant binding to a diverse panel of non-sigma receptors further supports this compound's selectivity for the sigma receptor family, particularly the sigma-1 subtype. nih.govgoogleapis.comnih.gov

Molecular and Cellular Mechanisms of Kscm 1 Action

Interaction of KSCM-1 with the Sigma-1 Receptor at the Mitochondrial-Associated Endoplasmic Reticulum Membrane (MAM)

The sigma-1 receptor (σ1R) is a key protein enriched at the MAM, a specialized subdomain where the endoplasmic reticulum and mitochondria are in close proximity nih.govfrontiersin.orgnih.gov. This localization allows σ1R to act as an inter-organelle signaling modulator, influencing processes such as calcium flux, lipid dynamics, and protein folding frontiersin.orgnih.gov. This compound functions as a ligand for the σ1R, demonstrating selective binding to this receptor over sigma-2 receptors (σ2R) and exhibiting no significant affinity for non-sigma receptors medchemexpress.commedchemexpress.com. Studies have determined the binding affinity (Ki) of this compound for σ1R to be in the nanomolar range medchemexpress.comresearchgate.net. Specifically, this compound has a Ki of 27.5 nM for σ1R medchemexpress.com. While other KSCM ligands like KSCM-5 and KSCM-11 also bind to σ1R, KSCM-5 shows the strongest affinity, followed by this compound and then KSCM-11 researchgate.net. The presence of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran (B130515) ring in this compound contributes to its high affinity and selectivity for σ1R researchgate.net. The interaction of this compound with σ1R at the MAM is crucial for its downstream effects on cellular processes, including steroid metabolism nih.govresearchgate.net.

Modulation of Sigma-1 Receptor Expression by this compound

Beyond its direct binding, this compound has been shown to influence the expression levels of the sigma-1 receptor itself. Research indicates that incubation of cells, such as MA-10 cells, with this compound can lead to an increase in σ1R expression nih.govresearchgate.net. Specifically, this compound has been observed to increase σ1R expression by approximately 4-fold nih.govresearchgate.netepa.gov. This modulation of receptor expression by this compound suggests a more complex interaction than simple ligand binding, potentially involving regulatory pathways that control σ1R protein levels. In contrast, other KSCM ligands, like KSCM-5, showed only minimal increases in σ1R expression nih.gov.

Influence of this compound on Steroidogenesis and Progesterone (B1679170) Synthesis Pathways

This compound significantly impacts steroidogenesis, particularly the synthesis of progesterone. This influence is mediated through its interaction with σ1R and the subsequent effects on key proteins and metabolic steps within the steroidogenic pathway nih.govresearchgate.netresearchgate.net. The sigma-1 receptor plays a substantial role in steroid hormone synthesis, as demonstrated by studies where knockdown of σ1R significantly reduced pregnenolone (B344588) synthesis nih.govresearchgate.netresearchgate.net. This compound treatment has been shown to increase progesterone synthesis nih.govresearchgate.netepa.govresearchgate.net. This effect is likely linked to the ability of this compound to increase σ1R expression and enhance the transport of cholesterol into the mitochondria, a critical step in steroidogenesis nih.govresearchgate.netresearchgate.net.

Role in Pregnenolone Metabolism

Pregnenolone is a central intermediate in the synthesis of various steroids, including progesterone researchgate.netresearchgate.net. It is produced from cholesterol within the mitochondria by the enzyme cytochrome P450 side-chain cleavage enzyme (CYP11A) researchgate.netresearchgate.net. Studies have shown that the conversion of pregnenolone to progesterone occurs within mitochondria and is mediated by the enzyme 3-beta-hydroxysteroid dehydrogenase 2 (3βHSD2) nih.govresearchgate.net. This compound has been shown to enhance the metabolic conversion of pregnenolone to progesterone nih.gov. Specifically, at a concentration of 10 nM, this compound resulted in a 27% enhanced increase in this metabolic activity nih.gov. This suggests that this compound, via σ1R, facilitates the later steps of progesterone synthesis from pregnenolone within the mitochondria nih.gov.

Effects on Cholesterol Transport via VDAC2

The transport of cholesterol into the mitochondria is the rate-limiting step in steroidogenesis nih.gov. This process involves the interaction of steroidogenic acute regulatory protein (StAR) with proteins on the outer mitochondrial membrane (OMM), including voltage-dependent anion channel 2 (VDAC2) nih.govresearchgate.netresearchgate.net. VDAC2 plays a key role in cholesterol transport into the mitochondria nih.govresearchgate.netepa.gov. Research indicates that the σ1R at the MAM coordinates with StAR for cholesterol trafficking into the mitochondria nih.govresearchgate.net. Coimmunoprecipitation studies have shown that the σ1 receptor interacts with VDAC2, and the expression of VDAC2 is enhanced by this compound nih.govresearchgate.netepa.gov. This suggests that this compound's ability to increase progesterone synthesis is partly mediated by enhancing VDAC2 expression and the subsequent transport of cholesterol into the mitochondria, facilitated by the σ1R-VDAC2 interaction nih.govresearchgate.netresearchgate.net.

This compound Effects on Steroidogenic Acute Regulatory Protein (StAR) Expression and Interaction

Steroidogenic Acute Regulatory Protein (StAR) is crucial for the transport of cholesterol from the OMM to the inner mitochondrial membrane, where the initial steps of steroidogenesis occur nih.gov. StAR exists in both an unimported 37-kDa form and a mitochondrial-imported 30-kDa mature form nih.govresearchgate.net. Studies investigating the effect of this compound on StAR expression in MA-10 cells have shown that this compound, at concentrations at or above 10 nM, stabilizes the expression of the unimported 37-kDa StAR nih.govresearchgate.netgoogle.com. However, the expression of the imported 30-kDa StAR appears unaffected by this compound nih.govresearchgate.netgoogle.com. Furthermore, coimmunoprecipitation experiments have demonstrated an interaction between StAR and σ1R nih.govresearchgate.net. This interaction, potentially occurring before StAR is imported into the mitochondria, is believed to facilitate the association of StAR with VDAC2, thereby enhancing cholesterol import researchgate.net.

Cellular Responses in In Vitro Models (e.g., MA-10 cells, PC12 cells)

Research on this compound's cellular effects has been conducted using various in vitro models, notably MA-10 and PC12 cells. MA-10 cells, a mouse Leydig cell line, are a widely used model for studying steroidogenesis due to their ability to produce progesterone in response to hormonal stimulation researchgate.netresearchgate.net. Studies in MA-10 cells have provided significant insights into this compound's mechanisms of action, including its effects on σ1R expression, progesterone synthesis, pregnenolone metabolism, and the interaction between σ1R, VDAC2, and StAR nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. PC12 cells, derived from a rat pheochromocytoma, are often used as a model for neuronal cells and for studying neurotoxicity and neuroprotection nih.govresearchgate.netbrieflands.com. While the provided search results primarily detail this compound's effects in MA-10 cells related to steroidogenesis, PC12 cells have been used in studies involving sigma receptors, including binding assays for σ2R with KSCM ligands researchgate.net. The binding affinities of this compound, KSCM-5, and KSCM-11 to σ2 receptors have been determined in PC12 cells researchgate.net.

Summary of KSCM Ligand Binding Affinities (Ki) researchgate.net

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
This compound27527
KSCM-57.8Strongest binding
KSCM-1134Stronger binding than this compound

Effect of this compound on Pregnenolone to Progesterone Conversion in MA-10 Mitochondria nih.gov

This compound ConcentrationChange in Metabolic Conversion Activity
10 nM+27% (Enhanced)

These in vitro models have been instrumental in elucidating the specific molecular targets and cellular pathways through which this compound exerts its effects.

Impact on Cellular Metabolic Activities

Research into the cellular mechanisms of this compound has highlighted its influence on metabolic processes, particularly those associated with mitochondria and the mitochondria-associated endoplasmic reticulum membrane (MAM). This compound has been shown to interact with the sigma-1 receptor, a chaperone protein primarily located at the MAM nih.govresearchgate.net. This interaction appears to play a role in regulating mitochondrial metabolic functions nih.gov.

Studies indicate that this compound treatment can enhance the expression of voltage-dependent anion channel 2 (VDAC2) nih.govresearchgate.netresearchgate.net. VDAC2 is a key protein involved in the transport of cholesterol into mitochondria nih.govresearchgate.netresearchgate.net. The sigma-1 receptor at the MAM is suggested to coordinate with steroidogenic acute regulatory protein (StAR) to facilitate cholesterol trafficking into mitochondria, which is crucial for metabolic regulation, particularly steroid synthesis nih.govresearchgate.netresearchgate.net.

A specific metabolic pathway influenced by this compound is the synthesis of progesterone. This compound has been observed to increase sigma-1 receptor expression and subsequently enhance progesterone synthesis nih.govresearchgate.net. In experiments comparing this compound with related compounds, KSCM-5 and KSCM-11, distinct effects on progesterone synthesis were noted. While this compound increased progesterone synthesis, KSCM-5 and KSCM-11 led to a decrease nih.govresearchgate.net. This difference is potentially attributable to variations in their molecular structures and binding profiles; this compound specifically binds to sigma-1, whereas KSCM-5 and KSCM-11 bind to both sigma-1 and sigma-2 receptors nih.govresearchgate.net.

Detailed research findings demonstrate a quantitative impact of this compound on the metabolic conversion of [3H]pregnenolone to progesterone. At a concentration of 10 nM, this compound resulted in a 27% enhanced increase in this metabolic conversion nih.gov. This finding supports the role of this compound in upregulating steroidogenic pathways within the mitochondria.

The binding affinities and effects on progesterone synthesis for this compound and related compounds are summarized in the table below:

CompoundSigma-1 Binding (Ki, nM)Sigma-2 Binding (Ki, nM)Effect on Progesterone Synthesis
This compoundNanomolar range nih.govresearchgate.netVery weak binding researchgate.netIncreased nih.govresearchgate.net
KSCM-5Nanomolar range nih.govresearchgate.netBinds to sigma-2 nih.govresearchgate.netDecreased nih.govresearchgate.net
KSCM-11Nanomolar range nih.govresearchgate.netBinds to sigma-2 nih.govresearchgate.netDecreased nih.govresearchgate.net

Note: Data compiled from research findings nih.govresearchgate.net. Binding affinities are described qualitatively based on the provided text.

These findings collectively suggest that this compound modulates cellular metabolic activities, particularly mitochondrial cholesterol transport and subsequent steroidogenesis, through its interaction with the sigma-1 receptor at the MAM.

Advanced Research Methodologies and Theoretical Approaches

Spectroscopic Analysis in Compound Characterization

Spectroscopic techniques are fundamental tools in chemistry for elucidating the structure and properties of compounds. These methods involve the interaction of electromagnetic radiation with matter, providing unique fingerprints that aid in identification and characterization. Common spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

In the research involving KSCM-1, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, has been explicitly utilized for the chemical structure elucidation of the synthesized ligands, including this compound. nih.govnih.govresearchgate.net This demonstrates the crucial role of NMR in confirming the molecular structure of this compound after its synthesis.

Example: Raman Spectroscopy for Molecular Structure Insights

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, offering insights into its structure, bonding, and functional groups. While specific data for Raman spectroscopy applied directly to this compound was not found in the immediate search results, Raman spectroscopy is a generally applicable technique for structural analysis of organic molecules. researchgate.net It can complement IR spectroscopy by providing information on different vibrational modes. For a compound like this compound, future research could potentially employ Raman spectroscopy to gain further detailed insights into its molecular conformation and the vibrational characteristics of its benzofuran (B130515) core, carboxamide linkage, and piperidine (B6355638) ring.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play an increasingly vital role in modern chemical research. These theoretical approaches use computer simulations to model and predict the behavior and properties of molecules. They can provide valuable insights that complement experimental findings and guide further investigations. researchgate.netscience.gov

Prediction of Ligand-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are extensively used to predict and understand the interactions between small molecules (ligands) and biological targets (receptors). researchgate.netscience.gov These techniques can estimate binding affinities, identify key interaction points, and model the dynamic behavior of the ligand-receptor complex. This compound has been identified as a selective sigma-1 receptor ligand with a reported Ki value of 27.5 nM, and it shows selectivity over the sigma-2 receptor. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net While the provided search results primarily detail experimental determinations of this compound's binding affinity, computational approaches could be applied to model the binding of this compound to the sigma-1 receptor. This could involve docking studies to predict the likely binding pose of this compound within the receptor's binding site and molecular dynamics simulations to explore the stability and dynamics of the complex, offering a deeper understanding of the molecular basis for its affinity and selectivity.

Experimental data on the binding affinities of this compound and related compounds (KSCM-5 and KSCM-11) to sigma-1 and sigma-2 receptors highlight the impact of structural variations, such as the presence and position of methoxy (B1213986) substituents on the benzofuran ring, on receptor binding. nih.govnih.govresearchgate.net this compound, with two methoxy substituents, exhibits selective high affinity for the sigma-1 receptor. nih.govnih.govresearchgate.net KSCM-5, lacking methoxy substituents, shows increased affinity at both sigma-1 and sigma-2 receptors but with lower selectivity. nih.govnih.govresearchgate.net These experimental findings provide valuable data for validating and refining computational models aimed at predicting ligand-receptor interactions for this class of compounds.

Here is a summary of the binding affinities for KSCM compounds:

Compoundσ-1 Receptor Ki (nM)σ-2 Receptor Ki (nM)σ-1/σ-2 Selectivity Ratio
This compound27, 27.5 nih.govnih.govresearchgate.net527, >1000 nih.govnih.govresearchgate.net~19-fold nih.govresearchgate.net
KSCM-57.8 nih.govnih.govresearchgate.net16 nih.govnih.govresearchgate.net~2-fold nih.govnih.govresearchgate.net
KSCM-1134 nih.govresearchgate.net41 researchgate.net<2-fold researchgate.net

Note: Ki values may vary slightly depending on the specific experimental conditions and source.

Theoretical Investigations into Reaction Mechanisms

Theoretical chemistry can also be applied to investigate the mechanisms of chemical reactions. science.govepa.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be used to study reaction pathways, transition states, and energy barriers, providing detailed insights into how a reaction proceeds at the molecular level. The synthesis of this compound involves specific chemical transformations, including N-alkylation of a benzofuran-2-carboxamide (B1298429) with 1-(3-iodopropyl)piperidine, which is generated in situ from 1-(3-chloropropyl)piperidine (B110583) via a modified Finkelstein reaction. nih.govgoogleapis.com Theoretical investigations could be employed to study the mechanisms of these synthetic steps, potentially optimizing reaction conditions or exploring alternative synthetic routes. While the provided search results describe the synthetic route, detailed theoretical studies on the reaction mechanisms of this compound synthesis were not found. However, the principles of theoretical chemistry are applicable to understanding the fundamental steps involved in the formation of this compound.

Future Directions in Kscm 1 Chemical Research

Exploration of Novel Synthetic Pathways

The current synthesis of KSCM-1, chemically identified as 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, involves a multi-step process. nih.gov A key reaction is a microwave-assisted Perkin rearrangement, followed by a modified Finkelstein halogen-exchange to facilitate the crucial N-alkylation step. nih.govfao.org Future research into novel synthetic pathways for this compound could focus on several key areas to improve efficiency, yield, and accessibility of the compound for further studies.

Furthermore, the development of stereoselective synthetic routes could be a significant advancement. Although the current structure of this compound does not possess a chiral center, the introduction of chiral substituents in future analog designs would necessitate enantioselective synthetic methods to study the stereochemical requirements for sigma-1 receptor binding.

Compound NameIUPAC Name
This compound5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide
KSCM-53-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide
KSCM-116-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide

Investigation of this compound's Role in Other Biological Systems and Pathways (Non-Clinical)

This compound has been identified as a selective ligand for the sigma-1 receptor, with a reported inhibitory constant (Ki) of 27.5 nM. nih.gov The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is known to modulate a variety of ion channels and signaling pathways. frontiersin.org While the clinical implications are beyond the scope of this article, exploring the non-clinical biological roles of this compound is crucial for a comprehensive understanding of its mechanism of action.

Future non-clinical research should aim to elucidate the specific downstream effects of this compound binding to the sigma-1 receptor in various cell-based and animal models. For example, investigating its influence on intracellular calcium signaling, a key process regulated by sigma-1 receptors, could provide valuable insights. nih.gov Furthermore, exploring the impact of this compound on neuronal plasticity and cellular stress responses, both of which are modulated by sigma-1 receptor activity, would be of significant interest.

Given the widespread distribution of sigma-1 receptors in the central nervous system and peripheral tissues, this compound could potentially interact with a multitude of biological systems. nih.gov Non-clinical studies could explore its effects on neurotransmitter systems, such as the dopaminergic and cholinergic systems, which are known to be influenced by sigma-1 receptor ligands. nih.gov Understanding these fundamental interactions will be critical in mapping the broader biological profile of this compound.

Development of Advanced Spectroscopic and Analytical Techniques for this compound

The characterization of this compound and its future analogs will rely on the application and development of advanced spectroscopic and analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation and purity assessment. researchgate.netnih.govresearchgate.net

Future research could focus on developing more sensitive and sophisticated analytical methods for detecting and quantifying this compound in complex biological matrices. This could involve the use of High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies in non-clinical models.

Furthermore, advanced spectroscopic techniques could be employed to study the interaction of this compound with its biological target, the sigma-1 receptor. For instance, techniques like Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy could be utilized to investigate conformational changes in the receptor upon ligand binding and to determine binding affinities. nih.gov Isothermal Titration Calorimetry (ITC) could also provide detailed thermodynamic data on the binding interaction.

Spectroscopic/Analytical TechniqueApplication for this compound Research
¹H and ¹³C NMR SpectroscopyStructural elucidation and confirmation of this compound and its analogs.
FT-IR SpectroscopyIdentification of functional groups present in the molecule.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns for structural confirmation.
High-Performance Liquid Chromatography (HPLC)Purification and quantification of this compound.
Circular Dichroism (CD) SpectroscopyStudying conformational changes in the sigma-1 receptor upon this compound binding.
Fluorescence SpectroscopyInvestigating the binding affinity and kinetics of this compound with the sigma-1 receptor.

Computational Design and Optimization of this compound Analogs

Computational chemistry and molecular modeling offer powerful tools for the rational design and optimization of this compound analogs with improved properties. nih.govacs.org By leveraging the known structure of the sigma-1 receptor, structure-based drug design approaches can be employed to predict the binding modes of this compound and to design novel analogs with enhanced affinity and selectivity. nih.govsemanticscholar.orgmdpi.com

Future computational research could focus on developing a robust pharmacophore model based on the structural features of this compound and other known sigma-1 receptor ligands. nih.gov This model would define the key chemical features required for binding and could be used to virtually screen large compound libraries to identify new potential ligands.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the this compound-sigma-1 receptor complex, helping to understand the key interactions that stabilize the bound state. acs.org These simulations can also be used to predict the impact of structural modifications on binding affinity and to guide the design of analogs with optimized pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). In silico ADMET prediction tools can be used to assess the drug-likeness of designed analogs at an early stage, helping to prioritize the most promising candidates for synthesis and biological evaluation. researchgate.netnih.gov Through an iterative cycle of computational design, chemical synthesis, and biological testing, it will be possible to develop novel this compound analogs with superior profiles.

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing KSCM-1, and how can researchers ensure reproducibility?

  • Methodology : Follow detailed synthesis protocols with step-by-step documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Use high-purity reagents and validate outcomes via spectroscopic characterization (e.g., NMR, IR). Reproducibility requires strict adherence to protocols, including equipment calibration and environmental controls (humidity, inert atmosphere). Maintain a lab notebook with raw data logs and cross-validate results with independent replicates .
  • Example Table :

ParameterOptimal ConditionTolerable Range
Temperature80°C±2°C
Solvent Ratio (A:B)3:12.8:1 – 3.2:1
Reaction Time24h22–26h

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and crystallographic (XRD) methods. For purity assessment, use mass spectrometry (MS) and elemental analysis. Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodology : Conduct accelerated stability testing by exposing this compound to stressors (light, heat, humidity) per ICH guidelines. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and statistical analysis (e.g., ANOVA) to distinguish noise from significant degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Perform meta-analysis to identify variability sources (e.g., assay protocols, cell lines, dosage). Use sensitivity analysis to weigh confounding variables (e.g., impurity profiles, solvent effects). Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and apply statistical tools like Bland-Altman plots to assess agreement between datasets .

Q. What computational strategies are recommended to model this compound’s mechanism of action while addressing experimental data limitations?

  • Methodology : Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to predict binding affinities. Calibrate models using experimental IC50/Kd values. Address data gaps via Bayesian inference or QSAR (quantitative structure-activity relationship) models. Validate predictions with mutagenesis or isotopic labeling studies .

Q. How can researchers ensure reproducibility in this compound’s catalytic performance across heterogeneous reaction systems?

  • Methodology : Standardize substrate preparation (e.g., particle size distribution via SEM) and reaction monitoring (e.g., in situ FTIR for intermediate detection). Use design of experiments (DoE) to optimize variables (pH, catalyst loading). Report turnover numbers (TON) and frequencies (TOF) with error margins, and share raw datasets in supplementary materials .

Q. What methodological frameworks are suitable for studying this compound’s synergistic effects in multi-component systems?

  • Methodology : Employ response surface methodology (RSM) to model interactions between this compound and co-agents (e.g., polymers, enzymes). Use isobolographic analysis to quantify synergy. Validate via knock-out experiments (removing one component) and mechanistic probes (e.g., radical scavengers for redox systems) .

Q. How should researchers analyze this compound’s degradation pathways when traditional analytical methods fail to detect intermediates?

  • Methodology : Deploy high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS for trace-level intermediate identification. Use isotopic labeling (e.g., ¹³C) to track degradation routes. Complement with computational fragmentation prediction tools (e.g., CFM-ID) and kinetic isotope effects (KIE) studies .

Data Management and Reporting

  • Tables for Advanced Analysis :

    TechniqueApplicationKey Parameters
    HRMSDegradation Pathway AnalysisResolution >50,000; Mass Accuracy <2 ppm
    XRDStructural ConfirmationR-factor <5%; CCDC Deposition
    DoEReaction OptimizationCentral Composite Design; p-value <0.05
  • Critical Checklist for Publication :

    • Include raw spectral data, statistical outputs, and negative results in supplementary materials .
    • Compare findings with prior literature, explicitly addressing contradictions and proposing mechanistic hypotheses .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.